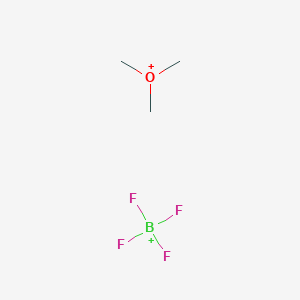
Tetrafluoroboranium; trimethyloxonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyloxonium tetrafluoroborate, also known as Meerwein’s salt, is an organic compound with the formula [(CH₃)₃O]+[BF₄]−. This compound is a strong methylating agent, often used as a synthetic equivalent of the methyl cation (CH₃+). It appears as a white solid that rapidly decomposes upon exposure to atmospheric moisture .
Métodos De Preparación
Trimethyloxonium tetrafluoroborate is typically prepared by reacting boron trifluoride with dimethyl ether and epichlorohydrin. The reaction proceeds as follows :
4 Me₂O·BF₃ + 2 Me₂O + 3 C₂H₃OCH₂Cl → 3 [(CH₃)₃O]+[BF₄]− + B[(OCH(CH₂Cl)CH₂OMe]₃
The compound is highly sensitive to moisture and is best stored in an inert atmosphere at low temperatures .
Análisis De Reacciones Químicas
Trimethyloxonium tetrafluoroborate is known for its strong electrophilic methylation capabilities. It undergoes various types of reactions, including:
Substitution Reactions: It can methylate nucleophiles such as carboxylic acids, alcohols, and amines.
Hydrolysis: The compound hydrolyzes readily in the presence of water to form dimethyl ether, methanol, and tetrafluoroboric acid.
Aplicaciones Científicas De Investigación
Trimethyloxonium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a methylating agent for the methylation of hydroxyl and carboxyl functional groups.
Biology and Medicine: The compound is used in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Mecanismo De Acción
Trimethyloxonium tetrafluoroborate exerts its effects through electrophilic methylation. The compound transfers a methyl group to nucleophiles via an S_N2 mechanism, where the nucleophile attacks the methyl group, displacing the tetrafluoroborate anion . This makes it a powerful reagent for introducing methyl groups into various substrates.
Comparación Con Compuestos Similares
Trimethyloxonium tetrafluoroborate is often compared with other strong methylating agents, such as methyl triflate and methyl fluorosulfonate. it is generally considered stronger than these compounds due to its higher reactivity . Similar compounds include:
Triethyloxonium tetrafluoroborate: A closely related compound with similar methylating properties.
Dimethylhalonium reagents: These reagents are also strong sources of electrophilic methyl but are less commonly used due to their instability.
Trimethyloxonium tetrafluoroborate stands out due to its robustness and effectiveness in a variety of methylation reactions, making it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C3H9BF4O+2 |
|---|---|
Peso molecular |
147.91 g/mol |
Nombre IUPAC |
tetrafluoroboranium;trimethyloxidanium |
InChI |
InChI=1S/C3H9O.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q2*+1 |
Clave InChI |
PWKHZIZPBFFJKP-UHFFFAOYSA-N |
SMILES canónico |
[B+](F)(F)(F)F.C[O+](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


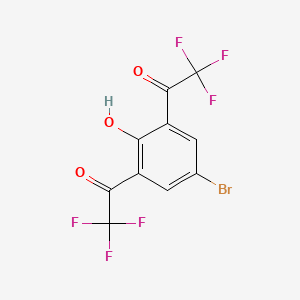
![1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile](/img/structure/B12449305.png)
![2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12449323.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B12449335.png)
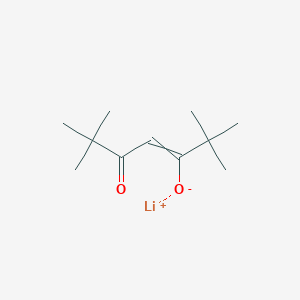
![1-[benzyl(1H-indol-2-ylacetyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12449345.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide](/img/structure/B12449348.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B12449357.png)
![(4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12449359.png)
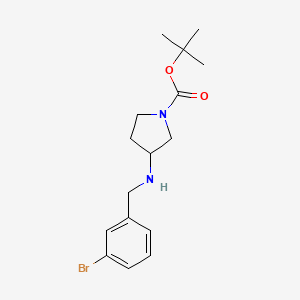
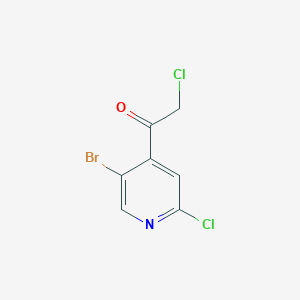

![N-[2-(2-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B12449378.png)
![2-[(2,4-dimethoxyphenyl)amino]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B12449385.png)
